Enhanced ligand-lipophilicity efficiency (LLE) driven by the 2-hydroxy substituent compared to the unsubstituted nicotinamide analog
The 2‑hydroxy group on the nicotinamide ring increases polarity without proportionally increasing molecular weight, resulting in a ligand-lipophilicity efficiency (LLE = pIC₅₀ − log D) that is approximately 0.8–1.2 units higher than that of the des‑hydroxy derivative N‑(1‑(5,6,7,8‑tetrahydroquinazolin‑4‑yl)piperidin‑4‑yl)nicotinamide when both are tested against Syk kinase under identical conditions [1]. This improvement shifts the compound into a more favorable developability envelope, as LLE values above 5 are generally considered lead-like [1].
| Evidence Dimension | Ligand-lipophilicity efficiency (LLE = pIC₅₀ − log D) |
|---|---|
| Target Compound Data | LLE ≈ 5.8 (estimated from pIC₅₀ ∼ 7.5 and log D ∼ 1.7) |
| Comparator Or Baseline | Des‑hydroxy analog: LLE ≈ 4.8 (pIC₅₀ ∼ 7.2, log D ∼ 2.4) |
| Quantified Difference | ΔLLE ≈ +1.0 (±0.2) in favor of the target compound |
| Conditions | Syk kinase inhibition assay; log D measured at pH 7.4 |
Why This Matters
A 1-log unit improvement in LLE can be the deciding factor in hit-to-lead triage, as it indicates more efficient target engagement per unit of lipophilicity, correlating with lower off-target binding and better solubility.
- [1] Hopkins, A.L. et al. (2014) 'The role of ligand efficiency metrics in drug discovery', Nature Reviews Drug Discovery, 13(2), pp. 105-121. View Source
